molecular formula C17H17N5 B14458863 N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine CAS No. 70927-95-6

N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14458863
CAS No.: 70927-95-6
M. Wt: 291.35 g/mol
InChI Key: DBKXEPARMIKELO-UHFFFAOYSA-N
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Description

N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine consists of a triazine ring substituted with two benzyl groups at the N2 and N4 positions, and two amino groups at the 2 and 4 positions of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with benzylamine under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of cyanoguanidine are replaced by benzyl groups. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be scaled up using a continuous flow reactor. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptosis through the activation of caspases and the disruption of mitochondrial function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

Properties

CAS No.

70927-95-6

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H17N5/c1-3-7-14(8-4-1)11-18-16-20-13-21-17(22-16)19-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,18,19,20,21,22)

InChI Key

DBKXEPARMIKELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=N2)NCC3=CC=CC=C3

Origin of Product

United States

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